

The Molecular Architecture of 4-Methylbenzoyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484

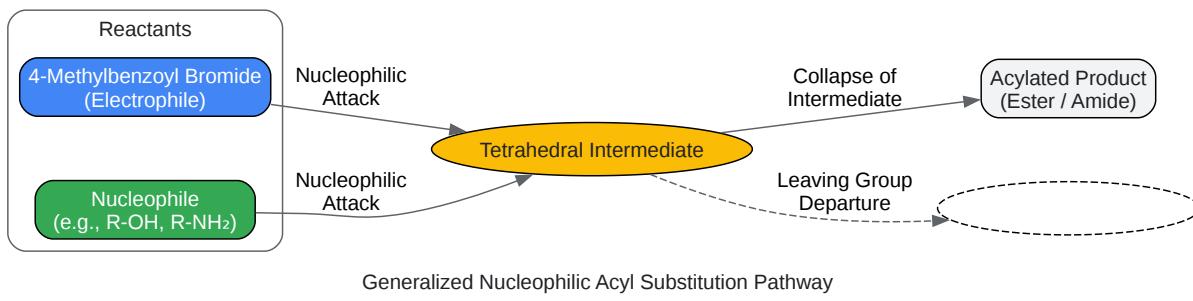
[Get Quote](#)

At its core, **4-methylbenzoyl bromide** is an acyl bromide derivative of toluene. Its structure consists of a benzene ring substituted at the 1 and 4 (para) positions with a methyl group (-CH₃) and a benzoyl bromide group (-COBr), respectively. This specific arrangement of functional groups is fundamental to its reactivity and utility in organic synthesis.

The key to its function lies in the electrophilicity of the carbonyl carbon. The oxygen atom's high electronegativity polarizes the carbon-oxygen double bond, drawing electron density away from the carbon. This effect is significantly amplified by the attached bromine atom. As an excellent leaving group, the bromide ion can readily depart during a nucleophilic attack, making the carbonyl carbon a prime target for a wide range of nucleophiles.

The para-methyl group exerts a subtle but important electronic influence. Through a combination of the inductive effect and hyperconjugation, it donates electron density to the aromatic ring. While this slightly deactivates the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoyl bromide, it also influences the overall electronic and steric profile of the molecule, which can be a critical factor in complex synthetic routes.

Table 1: Physicochemical Properties of **4-Methylbenzoyl Bromide**


Property	Value	Source
Chemical Formula	C ₈ H ₇ BrO	[1]
Molecular Weight	199.04 g/mol	[1]
IUPAC Name	4-methylbenzoyl bromide	[1]
Canonical SMILES	CC1=CC=C(C=C1)C(=O)Br	[1]
InChI Key	VFKIQINEAKWHGO- UHFFFAOYSA-N	[1]

Synthesis and Core Reactivity Profile

The most common laboratory synthesis of **4-methylbenzoyl bromide** involves the conversion of 4-methylbenzoic acid. This is typically achieved by treating the carboxylic acid with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Expertise & Experience: The choice of brominating agent is a key experimental decision. Thionyl bromide is often favored in many laboratory settings because its byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream. This simplifies the purification process, often yielding a cleaner crude product compared to methods involving phosphorus-based reagents.

The primary utility of **4-methylbenzoyl bromide** is as an acylating agent in nucleophilic acyl substitution reactions. This pathway allows for the efficient introduction of the 4-methylbenzoyl moiety into various substrates.

[Click to download full resolution via product page](#)

Caption: The reaction mechanism for the acylation of a nucleophile using **4-methylbenzoyl bromide**.

Experimental Protocol: Synthesis of N-Phenyl-4-methylbenzamide

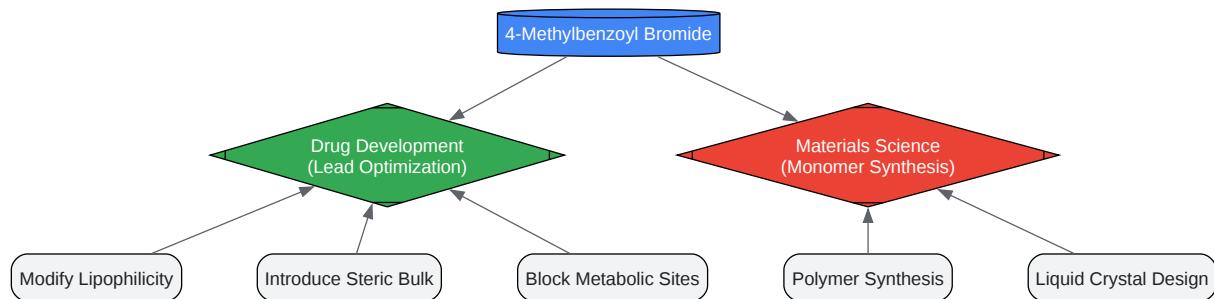
This protocol provides a validated, step-by-step methodology for a common application of **4-methylbenzoyl bromide**: the synthesis of an amide via reaction with aniline.

Trustworthiness through Self-Validation: Each step is accompanied by its scientific rationale, ensuring the researcher understands the purpose and importance of the procedure, which is critical for reproducibility and troubleshooting.

Materials:

- **4-Methylbenzoyl bromide**
- Aniline
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)

- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)


Protocol:

- Reaction Setup (Atmospheric Control):
 - Action: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.
 - Causality: **4-Methylbenzoyl bromide** is highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid. The inert nitrogen atmosphere and anhydrous solvent are critical to prevent this side reaction and maximize yield. Cooling the reaction mitigates the exothermic nature of the acylation.
- Base Addition:
 - Action: Add triethylamine (1.2 eq) to the stirred aniline solution.
 - Causality: The reaction produces hydrogen bromide (HBr) as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HBr to form triethylammonium bromide. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
- Reagent Addition (Rate Control):
 - Action: Dissolve **4-methylbenzoyl bromide** (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold, stirring reaction mixture over 15-20 minutes.
 - Causality: A slow, controlled addition is crucial for managing the reaction exotherm. Adding the acyl bromide too quickly can lead to a rapid increase in temperature, promoting the formation of undesired side products.

- Reaction and Monitoring:
 - Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
 - Causality: TLC allows for the direct visualization of the consumption of the starting materials (aniline) and the formation of the product. The reaction is deemed complete when the aniline spot is no longer visible.
- Aqueous Workup (Purification):
 - Action: Quench the reaction by adding 1 M HCl. Separate the organic layer and sequentially wash with 1 M HCl, saturated NaHCO_3 , and brine.
 - Causality: The initial HCl wash removes the excess triethylamine and its salt. The NaHCO_3 wash neutralizes any remaining acidic species. The final brine wash removes the bulk of the dissolved water from the organic layer before the drying step.
- Isolation:
 - Action: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - Causality: The drying agent removes trace water, which can interfere with product isolation and characterization.
- Final Purification:
 - Action: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenyl-4-methylbenzamide.
 - Causality: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and yielding a crystalline, high-purity final product.

Strategic Applications in Research and Development

The 4-methylbenzoyl group is a valuable structural motif in both medicinal chemistry and materials science. **4-Methylbenzoyl bromide** serves as the primary reagent for installing this group onto a molecular scaffold.

[Click to download full resolution via product page](#)

Caption: Strategic use of **4-methylbenzoyl bromide** in R&D workflows.

In Drug Development: During lead optimization, medicinal chemists often use acylation reactions to probe structure-activity relationships (SAR). Attaching the 4-methylbenzoyl group can:

- Increase Lipophilicity: The aromatic ring and methyl group increase the molecule's hydrophobicity, which can enhance membrane permeability and alter pharmacokinetic profiles.
- Introduce Steric Hindrance: The group can be used to block access to a metabolically labile site on a drug candidate, thereby increasing its half-life.

- **Probe Binding Pockets:** The defined shape of the moiety can be used to explore interactions within a target protein's binding site, potentially increasing potency and selectivity.

In Materials Science: The rigid, well-defined structure of the 4-methylbenzoyl group makes it a useful building block for polymers and liquid crystals. It can be incorporated into monomer units to impart specific thermal properties, rigidity, and intermolecular packing characteristics essential for creating advanced materials with tailored functions.

References

- PubChem. (n.d.). **4-methylbenzoyl Bromide.** National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-methylbenzoyl Bromide | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Architecture of 4-Methylbenzoyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8374484#4-methylbenzoyl-bromide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com